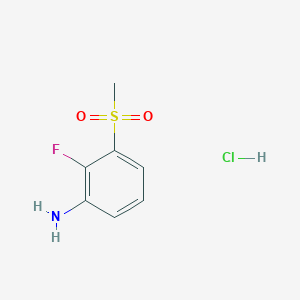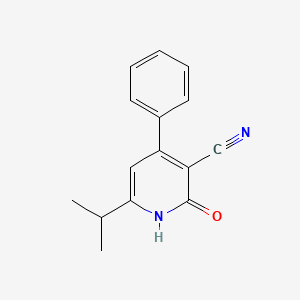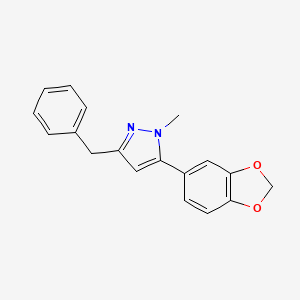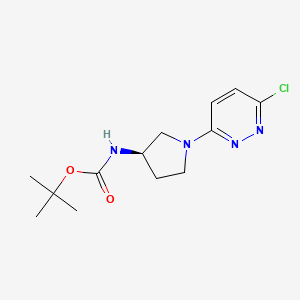![molecular formula C16H17ClN4O B13901522 2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13901522.png)
2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a furo[2,3-c]pyridine core, substituted with a chloro group and a cyclohexylpyrazolyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furo[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate pyridine derivatives.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride are employed to introduce the chloro substituent.
Attachment of the cyclohexylpyrazolyl moiety: This step involves the formation of the pyrazole ring followed by its attachment to the furo[2,3-c]pyridine core through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction to form different derivatives.
Coupling reactions: The pyrazole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium azide or amines can be used for nucleophilic substitution.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or amino derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Applications De Recherche Scientifique
2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of functionalized molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazole-pyridine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar structural motif and are studied for their potential as kinase inhibitors.
Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring fused to a quinoline core and are explored for their pharmacological properties.
Uniqueness
2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine is unique due to the presence of the furo[2,3-c]pyridine core, which imparts distinct chemical and biological properties. Its specific substitution pattern and the combination of functional groups make it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C16H17ClN4O |
|---|---|
Poids moléculaire |
316.78 g/mol |
Nom IUPAC |
2-chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C16H17ClN4O/c17-14-6-12-13(8-19-16(18)15(12)22-14)10-7-20-21(9-10)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,18,19) |
Clé InChI |
VAYNOQPQEKQRAP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C=C(C=N2)C3=CN=C(C4=C3C=C(O4)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B13901487.png)


![4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid](/img/structure/B13901494.png)


![8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13901520.png)
![8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B13901521.png)
